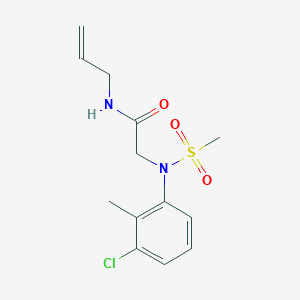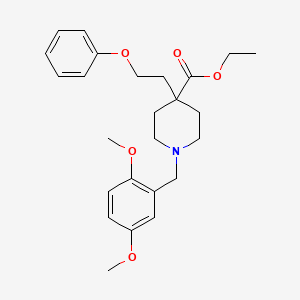![molecular formula C12H13ClFNO3 B4974338 ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects. In
Mecanismo De Acción
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate works by inhibiting the activity of JAK enzymes, which play a critical role in the signaling pathways that regulate immune cell function. By blocking JAK activity, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It has been demonstrated to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can also have adverse effects on the immune system, including an increased risk of infections and malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has several advantages for use in lab experiments, including its potent and selective inhibition of JAK enzymes, its ability to modulate immune cell function, and its potential for use in the treatment of various inflammatory and autoimmune diseases. However, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can also have limitations in lab experiments, including its potential for off-target effects and its potential to interfere with other signaling pathways.
Direcciones Futuras
There are several future directions for ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate research, including the development of more selective JAK inhibitors with fewer adverse effects, the investigation of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate in combination with other immunomodulatory agents, and the exploration of its potential use in other inflammatory and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential adverse effects of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate.
In conclusion, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It works by inhibiting the activity of JAK enzymes, leading to anti-inflammatory and immunosuppressive effects. While ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has several advantages for use in lab experiments, it can also have limitations and potential adverse effects. Further research is needed to fully understand the potential of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate as a therapeutic agent.
Métodos De Síntesis
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can be synthesized via a multistep process starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form ethyl 4-(3-chloro-4-fluorophenyl)amino-4-oxobutanoate. This intermediate is then subjected to a series of reactions involving reduction, cyclization, and further functionalization to yield ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of transplant rejection and graft-versus-host disease.
Propiedades
IUPAC Name |
ethyl 4-(3-chloro-4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-12(17)6-5-11(16)15-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXMUWBKMWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)

![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)